(S)-3-氨基-4-(2-呋喃基)-丁酸

描述

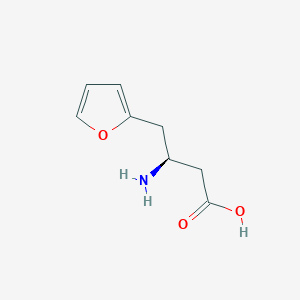

“(S)-3-Amino-3-(2-furyl)-propionic acid” is a compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The compound is also known by several synonyms, including “131829-49-7”, “(S)-3-Amino-3-(furan-2-yl)propanoic acid”, and "(3S)-3-amino-3-(furan-2-yl)propanoic acid" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-furyl)-propionic acid” can be represented by the InChI string: InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 . The compound has a topological polar surface area of 76.5 Ų .Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(2-furyl)-propionic acid” has a molecular weight of 155.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 .科学研究应用

合成化学和材料科学

杂环化合物的合成: 研究已经证明了新型杂环化合物的合成,例如吡咯烷-2-酮及其衍生物,通过向吡咯烷-2-酮的核中引入各种取代基,这对于开发具有增强生物活性的新药分子非常重要。该研究涉及呋喃-2-羰基丙酮酸甲酯与芳香醛和氨基醇的反应,导致合成具有潜在药用价值的化合物 (Rubtsova 等人,2020).

先进材料的开发: (S)-3-氨基-4-(2-呋喃基)-丁酸衍生物的结构特性已被探索用于开发新材料。此类化合物的平面性和氢键合能力使它们能够形成稳定的二聚体并表现出 π-π 堆叠相互作用,这对于设计先进的分子材料至关重要 (Bukhari 等人,2008).

生物活性研究

抗癌研究: 研究已经调查了丁酸衍生物(包括 (S)-3-氨基-4-(2-呋喃基)-丁酸)对结直肠癌细胞的凋亡作用。这些研究旨在了解这些化合物诱导凋亡的机制以及它们作为抗癌剂的潜力 (Pattayil & Balakrishnan-Saraswathi,2019).

酶抑制: 酶抑制的研究表明,(S)-3-氨基-4-(2-呋喃基)-丁酸的衍生物可以作为特定酶(例如参与各种细胞过程的 PKCtheta)的有效抑制剂。这项研究有助于开发针对特定酶的新型治疗剂 (Subrath 等人,2009).

未来方向

The future directions for research on “(S)-3-Amino-3-(2-furyl)-propionic acid” and similar compounds could involve exploring their potential applications as sustainable chemical building units . Additionally, the synthesis of these compounds from biomass via furan platform chemicals (FPCs) could be an area of interest .

作用机制

Target of Action

Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .

Mode of Action

For instance, Fluorouracil, a compound with a similar furan ring, is believed to block the action of thymidylate synthase, thereby inhibiting the production of DNA .

Biochemical Pathways

For example, furfural, a compound derived from biomass like (S)-3-Amino-4-(2-furyl)-butyric acid, can be converted into a variety of bio-chemicals through chemo- and bio-catalysis .

Pharmacokinetics

Compounds with similar structures, such as r- and s-8-(2-furyl)- and r- and s-8-phenyl-2-(di-n-propylamino)tetralins, have been observed to enter the brain rapidly after subcutaneous administration, reaching peak brain tissue/plasma concentration ratios within 15–30 min of injection .

Result of Action

For instance, the reactions of 5-arylfuran-2-carbonyl chlorides with 5-(2-furyl)-1H-tetrazole led to the formation of 2-(5-arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazoles .

Action Environment

It is known that the conversion of biomass-derived furfural into bio-chemicals is influenced by various factors, including the type of catalyst used and the reaction conditions .

属性

IUPAC Name |

(3S)-3-amino-4-(furan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAIKPBTLUWDMG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(2-furyl)-butyric acid | |

CAS RN |

270263-05-3 | |

| Record name | (βS)-β-Amino-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B3422857.png)